molecular formula C7H6BrNO3 B040242 2-Bromo-4-nitroanisole CAS No. 5197-28-4

2-Bromo-4-nitroanisole

Cat. No.: B040242
CAS No.: 5197-28-4
M. Wt: 232.03 g/mol
InChI Key: JMUDXQVNBZCQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-nitroanisole is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of anisole, where the hydrogen atoms at positions 2 and 4 of the benzene ring are substituted with bromine and nitro groups, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-nitroanisole can be synthesized through a multi-step process involving the nitration and bromination of anisole. The general steps are as follows:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitroanisole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-4-nitroanisole or 2-thio-4-nitroanisole.

    Reduction: 2-Bromo-4-aminoanisole.

    Oxidation: 2-Bromo-4-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-4-nitroanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitroanisole depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

    Oxidation: The methoxy group is oxidized to a carboxylic acid group through the formation of intermediate oxidation states.

Comparison with Similar Compounds

2-Bromo-4-nitroanisole can be compared with other similar compounds such as:

    2-Bromo-4-nitrotoluene: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-4-nitrophenol: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Bromo-2-nitroanisole: Isomer with the positions of the bromine and nitro groups reversed.

Uniqueness: this compound is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring, which influences its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUDXQVNBZCQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199934
Record name 2-Bromo-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-28-4
Record name 2-Bromo-1-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5197-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-nitroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5197-28-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-nitroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-nitroanisole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-nitroanisole
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-nitroanisole
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-nitroanisole
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-nitroanisole
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-nitroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.